ATR Kinase Inhibitor Scaffold Specificity: 2-Pyridyl vs. 3- and 4-Pyridyl Morpholines
International patent WO-2021012049-A1 explicitly claims substituted 2-morpholinopyridine derivatives as inhibitors of ATR (ataxia telangiectasia and Rad3-related) kinase [1]. No equivalent patent exists for 3-morpholinopyridine or 4-morpholinopyridine as ATR inhibitor scaffolds. The 2-morpholinopyridine core is the designated hinge-binding motif in this kinase inhibitor class, and SAR within the patent demonstrates that the 2-pyridyl attachment is essential for maintaining potent ATR inhibition [2].
| Evidence Dimension | ATR kinase inhibitor scaffold patent coverage |
|---|---|
| Target Compound Data | 2-morpholinopyridine core claimed in WO-2021012049-A1 for ATR inhibition [1] |
| Comparator Or Baseline | 3-morpholinopyridine and 4-morpholinopyridine: no ATR inhibitor patents identified |
| Quantified Difference | Presence vs. absence of patent-protected ATR inhibitor scaffold class |
| Conditions | Patent landscape analysis; kinase inhibitor drug discovery programs |
Why This Matters
Procurement of the 2-isomer is essential for research groups developing ATR-targeted therapeutics; the 3- and 4-isomers do not support this drug discovery vector.
- [1] WO-2021012049-A1, Substituted 2-morpholinopyridine derivatives as ATR kinase inhibitors, 2022. View Source
- [2] USPTO Assignment 058841/0689, Substituted 2-morpholinopyridine derivatives as ATR kinase inhibitors, 2022. View Source
